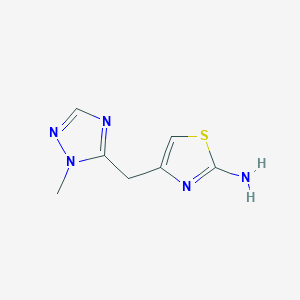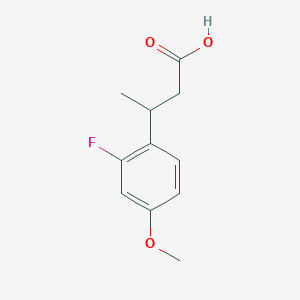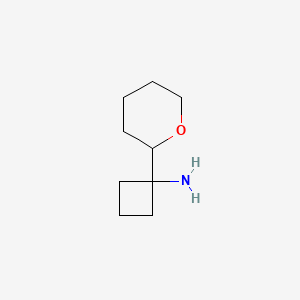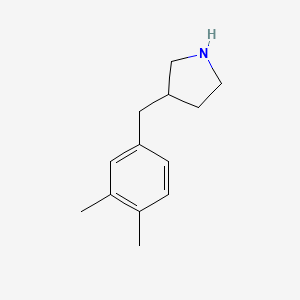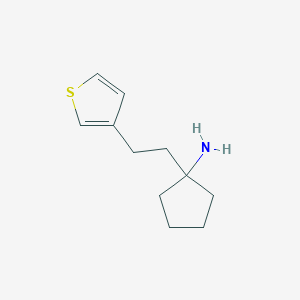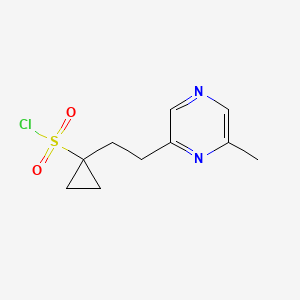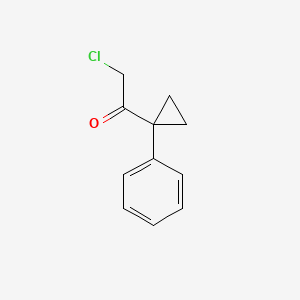
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C11H11ClO. This compound is characterized by the presence of a chloro group, a phenyl group, and a cyclopropyl ring attached to an ethanone backbone. It is a colorless liquid at room temperature and is used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the chlorination of 1-(1-phenylcyclopropyl)ethanone. The process can be carried out using chlorine gas in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to control the exothermic nature of the chlorination process. The reaction mixture is then subjected to distillation to isolate the desired product.
Industrial Production Methods
In an industrial setting, the continuous preparation method can be employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as a starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under controlled conditions to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted ethanones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl and cyclopropyl groups can influence the compound’s reactivity and stability. The compound can act as an electrophile, reacting with nucleophiles to form various products. The exact pathways and molecular targets depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a chlorocyclopropyl group instead of a phenyl group.
1-Phenyl-2-chloroethanone: Lacks the cyclopropyl ring.
2-Chloro-1-(1-methylcyclopropyl)ethanone: Contains a methylcyclopropyl group instead of a phenyl group.
Uniqueness
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Eigenschaften
CAS-Nummer |
75272-09-2 |
|---|---|
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
2-chloro-1-(1-phenylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H11ClO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
MVQXMDDZAGDRKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


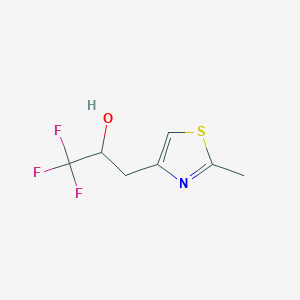
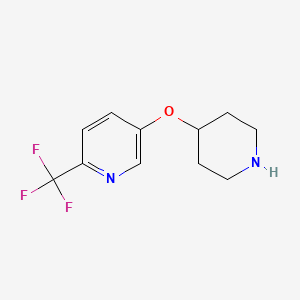

![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
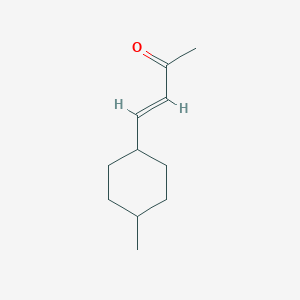

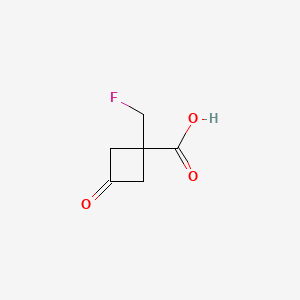
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
